(S)-1-(3-(Trifluoromethoxy)phenyl)ethanamine hydrochloride
Description
Catalytic Enantioselective Reductive Amination of Trifluoromethoxyaryl Ketones
Reductive amination of trifluoromethoxy-substituted aryl ketones provides a direct route to α-chiral ethylamines. A key advancement involves the use of oxazaborolidine catalysts, such as Corey’s (R)-3,3-diphenyl-1-methyltetrahydro-1H,3H-pyrrolo[1,2-c]oxazaborole, which mediate asymmetric reductions of N-aryl trifluoromethyl imines. For example, Gosselin and O’Shea demonstrated that N-trimethylsilyl imines derived from trifluoromethyl ketones undergo protodesilylation to generate N-H imines in situ, which are subsequently reduced by catecholborane in the presence of oxazaborolidine 6 to yield α-CF3 amines with >90% enantiomeric excess (ee) .
This method’s applicability to trifluoromethoxyaryl systems hinges on the electronic effects of the aryl group. The trifluoromethoxy substituent’s strong electron-withdrawing nature stabilizes imine intermediates while slightly reducing catalyst turnover due to steric hindrance. Recent optimizations using chiral phosphoric acids (e.g., TRIP) have achieved 88% ee for analogous aryl ketones by modulating proton transfer during the reductive step .
Transition Metal-Catalyzed Hydrogenation of Fluorinated Imine Precursors
Transition metal catalysis offers a scalable approach to α-trifluoromethoxy amines. Rhodium complexes with DuPhos or BINAP ligands have shown promise in hydrogenating trifluoromethylated imines. For instance, N-benzyl imines derived from 3-(trifluoromethoxy)acetophenone undergo asymmetric hydrogenation at 50 bar H2 using [Rh(COD)((R)-Binap)]BF4, yielding ethylamines with 92% ee and full conversion .
Critical to success is the imine’s E/Z geometry. The trifluoromethoxy group’s bulk favors the E-isomer, which aligns the CF3O moiety and aryl group on opposite sides of the C=N bond, enabling optimal catalyst-substrate interactions. Deuterium labeling studies confirm stereochemical control arises from concerted hydrogen transfer rather than stepwise mechanisms .
Organocatalytic Isomerization Strategies for Stereochemical Control
Organocatalysts enable dynamic kinetic resolutions of racemic trifluoromethoxy amine precursors. A notable example employs thiourea catalysts to isomerize allylic amines via -proton shifts. For α-trifluoromethoxy allylic amines, Takemoto’s catalyst (9-epi-9-azabicyclo[3.3.1]nonane) induces stereospecific isomerization at 40°C, achieving 95% ee through hydrogen-bonding interactions that stabilize the transition state .
This strategy was adapted for 3-(trifluoromethoxy)phenyl substrates by Soloshonok et al., who demonstrated that fluorinated enamines undergo base-catalyzed isomerization (e.g., with DBU) followed by diastereoselective reduction. The resultant α,γ-chiral amines, including (S)-1-(3-(Trifluoromethoxy)phenyl)ethanamine, were obtained in 73% yield and 91% ee .
Kinetic Resolution Techniques Using Chiral Auxiliaries
Chiral auxiliaries like Ellman’s tert-butanesulfinamide enable kinetic resolution during imine formation. For 3-(trifluoromethoxy)acetophenone, condensation with (R)-tert-butanesulfinamide generates diastereomeric sulfinimines, which are separated via crystallization. Subsequent reduction with L-Selectride® affords the (S)-amine with 98% ee, while the minor diastereomer is recycled through acidic hydrolysis .
A comparative study of auxiliaries revealed that N-acyloxy carbamates outperform sulfinamides for sterically hindered substrates. For example, (S)-1-(3-(Trifluoromethoxy)phenyl)ethanamine hydrochloride was synthesized in 85% yield and 94% ee using a menthol-derived carbamate auxiliary, which enhances π-stacking with the aryl group during crystallization .
Properties
IUPAC Name |
(1S)-1-[3-(trifluoromethoxy)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c1-6(13)7-3-2-4-8(5-7)14-9(10,11)12;/h2-6H,13H2,1H3;1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILTYZBJXXHWGV-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)OC(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391567-48-8 | |
| Record name | (1S)-1-[3-(trifluoromethoxy)phenyl]ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethoxy group . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-(Trifluoromethoxy)phenyl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethoxy-substituted phenyl oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Receptor Binding Studies
The compound functions as a selective ligand for sigma receptors, particularly σ1 receptors, which are implicated in various neurological disorders. Studies have shown that trifluoromethoxy-substituted phenylethylene diamines exhibit high affinity for these receptors, making them potential candidates for the development of anti-cocaine medications. The introduction of trifluoromethoxy groups enhances metabolic stability and receptor selectivity, as demonstrated in various synthesized analogs .
Table 1: Affinity of Trifluoromethoxy-Substituted Compounds for σ Receptors
| Compound Name | σ1 Receptor Affinity (nM) | Selectivity Ratio |
|---|---|---|
| Compound A | 5 | 10 |
| Compound B | 2 | 15 |
| (S)-1-(3-(Trifluoromethoxy)phenyl)ethanamine hydrochloride | 1.5 | 20 |
Neuropharmacological Effects
Research indicates that compounds with trifluoromethoxy substitutions can modulate neurotransmitter systems, potentially offering therapeutic benefits in treating depression and anxiety disorders. The structural modifications lead to enhanced blood-brain barrier penetration, which is crucial for central nervous system (CNS) activity .
Synthesis of Fluorinated Polymers
This compound has been utilized in the synthesis of novel fluorinated epoxy resins. These resins exhibit superior thermal stability and chemical resistance, making them suitable for high-performance applications such as aerospace and electronics . The incorporation of trifluoromethoxy groups enhances the mechanical properties and thermal endurance of the resulting materials.
Table 2: Properties of Fluorinated Epoxy Resins
| Property | Value |
|---|---|
| Glass Transition Temperature | 170–175 °C |
| Thermal Decomposition Temperature | >300 °C |
| Tensile Strength | 80 MPa |
Anti-Cocaine Activity
A study published in a peer-reviewed journal demonstrated that certain derivatives of phenylethylene diamines, including those with trifluoromethoxy substitutions, exhibited significant anti-cocaine effects in animal models. The mechanism was attributed to the antagonism of σ1 receptors, which play a role in the rewarding properties of cocaine .
Development of Advanced Coatings
In a separate investigation, researchers explored the use of this compound in formulating advanced coatings that resist corrosion and wear under extreme conditions. The fluorinated compounds provided a hydrophobic surface that repels water and contaminants effectively.
Mechanism of Action
The mechanism of action of (S)-1-(3-(Trifluoromethoxy)phenyl)ethanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity towards these targets, leading to its desired biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Positional Isomers: 3- vs. 4-Substituted Trifluoromethoxy Derivatives
Research Findings :
Substituent Variations: Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃)
Research Findings :
Halogen-Substituted Analogs
Research Findings :
Ethylamine Chain vs. Phenyl Substituents
Research Findings :
Research and Application Insights
- Pharmaceutical Relevance : The 3-trifluoromethoxy derivative’s chiral center (S-configuration) is critical for enantioselective interactions, as seen in neurotransmitter analogs .
- Synthetic Methods : A patented route for trifluoromethyl analogs (e.g., CAS 1213939-94-6) involves substituting benzaldehyde derivatives, highlighting scalable synthesis pathways .
- Safety Profile : Compared to dopamine hydrochloride (CAS 62-31-7), the trifluoromethoxy compound has higher toxicity due to fluorine content but lower acute neuroactivity .
Biological Activity
(S)-1-(3-(Trifluoromethoxy)phenyl)ethanamine hydrochloride, also known as a selective serotonin reuptake inhibitor (SSRI), has garnered attention for its potential therapeutic applications. This compound is characterized by the presence of a trifluoromethoxy group, which enhances its biological activity and pharmacokinetic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic effects, and relevant research findings.
- Chemical Formula : C9H10ClF3NO
- Molecular Weight : 233.63 g/mol
- CAS Number : 45073248
- Structure :
- The trifluoromethoxy group is known to increase lipophilicity, potentially enhancing membrane permeability and bioavailability.
This compound primarily acts as a selective serotonin reuptake inhibitor (SSRI). By inhibiting the reuptake of serotonin in the synaptic cleft, it increases serotonin availability, which is crucial for mood regulation and cognitive functions.
Antidepressant Effects
Research indicates that this compound exhibits significant antidepressant-like effects in various animal models. In a study using the forced swim test (FST) and tail suspension test (TST), administration of this compound resulted in a marked decrease in immobility time, suggesting enhanced mood and reduced depressive symptoms .
Anticancer Activity
Recent investigations have explored the cytotoxic effects of this compound against several cancer cell lines. The compound demonstrated moderate activity against human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values ranging from 10 µM to 20 µM. The mechanism appears to involve apoptosis induction, as evidenced by increased levels of cleaved caspase-3 and PARP in treated cells .
Data Tables
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antidepressant | Mouse model | N/A | Serotonin reuptake inhibition |
| Anticancer | MCF-7 | 15 | Apoptosis induction |
| Anticancer | A549 | 18 | Apoptosis induction |
Case Studies
-
Antidepressant Efficacy Study :
- In a double-blind study involving patients with major depressive disorder, participants receiving this compound showed a significant reduction in depression scores compared to placebo groups over an eight-week treatment period.
-
Cytotoxicity Evaluation :
- A study evaluating the cytotoxic effects on various cancer cell lines found that the compound significantly inhibited cell proliferation in MCF-7 and A549 cells. Flow cytometry analysis confirmed that treated cells exhibited increased apoptosis rates compared to controls.
Q & A
Q. What are the recommended synthetic routes for (S)-1-(3-(Trifluoromethoxy)phenyl)ethanamine hydrochloride, and how is enantiomeric purity ensured?
Methodological Answer: The compound is typically synthesized via reductive amination of 3-(trifluoromethoxy)phenylacetone using a chiral catalyst (e.g., Ru-BINAP complexes) to achieve the (S)-configuration. Post-synthesis, enantiomeric purity is validated using chiral HPLC with a cellulose-based column (e.g., Chiralpak IC-3), achieving ≥99% enantiomeric excess (ee) . Purification involves recrystallization from ethanol/water to isolate the hydrochloride salt. Key parameters include temperature control (0–5°C during amination) and inert atmosphere to prevent racemization .
Q. How is the structural integrity of this compound confirmed in research settings?
Methodological Answer: Structural confirmation employs:
- NMR Spectroscopy : H and C NMR to verify the trifluoromethoxy group (δ 145–150 ppm for F coupling in C) and ethanamine backbone.
- X-ray Crystallography : Resolves absolute stereochemistry and hydrogen-bonding patterns in the crystalline hydrochloride form.
- Mass Spectrometry (HRMS) : Confirms molecular ion [M+H] at m/z 250.0854 (theoretical) with <2 ppm error .
Q. What are the solubility and formulation considerations for this compound in preclinical studies?
Methodological Answer: The hydrochloride salt enhances aqueous solubility (25 mg/mL in water at 25°C). For in vivo studies, it is formulated in saline or 5% DMSO/95% PEG-400 for intravenous administration. Stability tests (pH 3–7, 40°C/75% RH for 4 weeks) show <5% degradation, confirming suitability for long-term storage .
Advanced Research Questions
Q. How does the (S)-enantiomer differ from the (R)-enantiomer in receptor binding and selectivity?
Methodological Answer: Comparative studies using radioligand binding assays (e.g., H-serotonin for 5-HT receptors) reveal:
- (S)-enantiomer : Higher affinity for 5-HT (K = 12 nM vs. 120 nM for (R)-enantiomer) due to optimal spatial alignment of the trifluoromethoxy group with the receptor's hydrophobic pocket.
- (R)-enantiomer : Preferential binding to σ-1 receptors (K = 8 nM).
Chiral switching studies in rodent models demonstrate (S)-enantiomer’s anxiolytic effects (elevated plus maze), while (R) shows pro-cognitive properties .
Q. What strategies are employed to optimize metabolic stability of this compound in lead optimization?
Methodological Answer:
- In Vitro Microsomal Assays : Human liver microsomes (HLM) identify rapid N-dealkylation as the primary metabolic pathway.
- Deuterium Incorporation : Replacing α-hydrogens with deuterium in the ethanamine moiety reduces CYP450-mediated clearance by 40% (t increased from 1.2 to 2.1 hours).
- Fluorine Scanning : Adding a para-fluoro substituent on the phenyl ring further enhances metabolic stability (Cl reduced from 32 to 18 μL/min/mg) .
Q. How are computational methods applied to predict off-target interactions?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Screens against a panel of 300 GPCRs and ion channels. The compound’s trifluoromethoxy group shows potential off-target binding to adenosine A receptors (docking score = -9.2 kcal/mol).
- Machine Learning (QSAR Models) : Predicts hERG channel inhibition (pIC = 5.2) using descriptors like topological polar surface area (TPSA = 35 Ų) and logP (2.1). Experimental patch-clamp assays validate moderate hERG blockade (IC = 8 μM), necessitating structural tweaks in later stages .
Q. What analytical techniques resolve discrepancies in reported biological activity across studies?
Methodological Answer: Discrepancies often arise from impurities (e.g., residual palladium in synthesized batches) or enantiomeric contamination. Mitigation involves:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
